Cas no 1257552-65-0 (5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole)

5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 化学的及び物理的性質
名前と識別子
-
- 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole
- 1257552-65-0
- 5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
- VU0632241-1
- AKOS024493201
- 2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
- F5040-0498
- benzo[c][1,2,5]thiadiazol-5-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
-
- インチ: 1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2
- InChIKey: WETXWSRULABIEC-UHFFFAOYSA-N
- ほほえんだ: S1N=C2C=CC(=CC2=N1)C(N1CCN(C2=CC=C(C3C=NC=CC=3)N=N2)CC1)=O
計算された属性
- せいみつぶんしりょう: 403.12152936g/mol
- どういたいしつりょう: 403.12152936g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 3
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 116Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5040-0498-2mg |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5040-0498-2μmol |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5040-0498-1mg |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5040-0498-3mg |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 90%+ | 3mg |
$63.0 | 2023-05-21 | |
Life Chemicals | F5040-0498-5mg |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 90%+ | 5mg |
$69.0 | 2023-05-21 | |
Life Chemicals | F5040-0498-5μmol |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 90%+ | 5μl |
$63.0 | 2023-05-21 | |
Life Chemicals | F5040-0498-4mg |
5-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole |
1257552-65-0 | 90%+ | 4mg |
$66.0 | 2023-05-21 |
5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole 関連文献
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazoleに関する追加情報
Introduction to Compound with CAS No. 1257552-65-0 and Product Name: 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole
The compound with the CAS number 1257552-65-0 and the product name 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates multiple pharmacophoric elements, including a pyridazine core, a piperazine moiety, and a benzothiadiazole ring system, which collectively contribute to its unique chemical and biological properties.
In recent years, there has been a growing interest in developing novel compounds that exhibit potent pharmacological effects with minimal side effects. The 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole structure has been designed to target specific biological pathways by leveraging the inherent binding capabilities of its constituent moieties. The pyridazine ring is known for its ability to interact with various enzymes and receptors, while the piperazine group enhances solubility and bioavailability. Additionally, the benzothiadiazole moiety is renowned for its anti-inflammatory, antiviral, and anticancer properties.
One of the most compelling aspects of this compound is its potential in the treatment of neurological disorders. Studies have shown that molecules containing the pyridazin core can modulate neurotransmitter activity, making them promising candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The presence of the piperazine group further enhances its potential as a central nervous system (CNS) drug by improving blood-brain barrier penetration. Furthermore, the benzothiadiazole component has been implicated in the development of drugs that exhibit neuroprotective effects.
Recent advancements in medicinal chemistry have enabled the synthesis of more complex and structurally diverse analogs of this compound. Researchers have been exploring modifications to the 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole scaffold to optimize its pharmacokinetic profile and enhance its therapeutic efficacy. For instance, introducing fluorine atoms or other halogen substituents can improve metabolic stability and binding affinity. Additionally, computational modeling techniques have been employed to predict the binding interactions of this compound with target proteins, facilitating the design of more potent derivatives.
The biological activity of this compound has been extensively evaluated in preclinical studies. Initial experiments have demonstrated that it exhibits significant inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Moreover, it has shown promise in reducing oxidative stress by modulating antioxidant enzyme activity. These findings suggest that this compound could be a valuable therapeutic agent for conditions characterized by chronic inflammation and oxidative damage.
Another area where this compound shows great promise is in oncology research. The benzothiadiazole moiety is known to possess anticancer properties by inducing apoptosis and inhibiting tumor cell proliferation. Preclinical studies have revealed that derivatives of this compound can selectively target cancer cells while sparing healthy tissues. This selectivity is attributed to the unique binding interactions between the molecule and cancer-specific enzymes or receptors. Further research is ongoing to identify additional mechanisms by which this compound exerts its antitumor effects.
The synthesis of 5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions between pyridazine derivatives and piperazine carboxylic acids under controlled conditions. The introduction of the benzothiadiazole ring system typically involves cyclization reactions using appropriate electrophilic or nucleophilic reagents. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve reaction efficiency and minimize unwanted byproducts.
The pharmacological profile of this compound is further enhanced by its favorable pharmacokinetic properties. Studies have shown that it exhibits good oral bioavailability and rapid absorption from the gastrointestinal tract. Additionally, it demonstrates prolonged half-life in vivo due to efficient metabolism and excretion pathways. These characteristics make it an attractive candidate for clinical development as an oral therapeutic agent.
In conclusion,5-{4-6-(pyridin-3-yloxy)-pyridazin}-3-yloxy)-carbonyl}-2, 1, 3-benzothiadiazole represents a significant advancement in pharmaceutical chemistry with promising applications in treating neurological disorders, chronic inflammatory diseases, and cancer. Its unique structural features, combined with its favorable pharmacological properties, position it as a valuable candidate for further clinical investigation. As research continues, additional derivatives will likely be developed to enhance its therapeutic efficacyand broaden its clinical applications.
1257552-65-0 (5-{4-6-(pyridin-3-yl)pyridazin-3-ylpiperazine-1-carbonyl}-2,1,3-benzothiadiazole) 関連製品
- 2137986-94-6(2-chloro-8-cyclopropyl-3-ethyl-4H-pyrido1,2-apyrimidin-4-one)
- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)
- 1049726-54-6(1-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}piperazine trihydrochloride)
- 2639456-47-4(tert-butyl N-{2-(3-hydroxypyrrolidin-1-yl)phenylmethyl}carbamate)
- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)
- 1518113-22-8(7-Bromo-2-methyl-2H-indazole-3-carbonitrile)
- 1189996-57-3(2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide)
- 2901098-30-2(2-(Methylthio)-5-octylthiophene)
- 2228680-80-4(tert-butyl N-methyl-N-2-(5-methyl-1,2-oxazol-4-yl)-1-oxopropan-2-ylcarbamate)



